molecular formula C16H20N2O2S B2646580 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea CAS No. 1797092-34-2

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea

Cat. No.: B2646580
CAS No.: 1797092-34-2
M. Wt: 304.41
InChI Key: ZZODCRUGORAQEQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a urea moiety

Properties

IUPAC Name

1-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-6-4-5-7-13(11)18-16(19)17-10-14(20-3)15-9-8-12(2)21-15/h4-9,14H,10H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZODCRUGORAQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with o-tolyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The urea moiety can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

Chemistry

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea serves as a building block for synthesizing more complex molecules. Its versatile reactivity allows for various chemical transformations, including:

  • Oxidation : The thiophene ring can be oxidized using agents like hydrogen peroxide.
  • Reduction : The urea moiety can be reduced under specific conditions to yield corresponding amines.
  • Substitution : The methoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogenic bacteria, suggesting their potential as therapeutic agents against resistant strains.
  • Antitumor Efficacy : In vitro studies indicate that similar thiourea derivatives possess broad-spectrum antitumor activity against multiple cancer cell lines, highlighting the therapeutic potential of this compound class.

Medicine

Due to its unique structure and reactivity, this compound is explored as a potential therapeutic agent . Its interactions with specific molecular targets could lead to diverse pharmacological effects, although the exact mechanisms are still under investigation.

Industry

This compound is utilized in the development of novel materials and chemical processes. Its unique combination of functional groups allows for the creation of specialized materials with tailored properties.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

Study FocusFindings
Antitumor ActivityIn vitro studies demonstrated that thiourea derivatives exhibited significant antitumor effects against various cancer cell lines, suggesting a promising avenue for cancer therapy.
Antibacterial PropertiesResearch highlighted that certain derivatives showed potent antibacterial activity against resistant strains, indicating their potential as alternative therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an o-tolyl group.

    1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an o-tolyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of a methoxy group, a methylthiophene moiety, and an o-tolyl group suggests that this compound may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula: C16H20N2O3S
  • Molecular Weight: Approximately 320.41 g/mol

The structural characteristics include:

  • A urea functional group , which is known for its role in biological activity.
  • A methoxy group that may enhance solubility and bioavailability.
  • A 5-methylthiophen-2-yl substituent , contributing to the compound's lipophilicity and potential interaction with cellular membranes.

Synthesis of the Compound

The synthesis typically involves multi-step organic reactions:

  • Formation of Intermediate: Reaction of 5-methylthiophene-2-carbaldehyde with methoxyethylamine under acidic conditions to form a Schiff base.
  • Reduction: The Schiff base is reduced using sodium borohydride to yield the corresponding amine.
  • Urea Formation: Reaction of the amine with o-tolyl isocyanate to form the final product.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies, it demonstrated activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison to Standard
E. faecalis40Comparable to ceftriaxone
P. aeruginosa50Comparable to ceftriaxone
S. typhi30Comparable to ceftriaxone
K. pneumoniae19Comparable to ceftriaxone

Antitumor Activity

Studies have indicated that related compounds exhibit antitumor activity, with some derivatives showing significant cytotoxic effects against various cancer cell lines. For example:

  • Compound derivatives have shown GI50 values ranging from 15.1 µM to 28.7 µM against different cancer types, indicating potential for further development as anticancer agents .

The exact mechanism of action for this compound is not fully understood but is believed to involve interactions with specific enzymes or receptors within biological systems. The structural features allow for potential binding with molecular targets, influencing pathways related to cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Antitumor Efficacy: In vitro studies demonstrated that similar thiourea derivatives exhibited broad-spectrum antitumor activity against multiple cancer cell lines, suggesting a potential therapeutic role for this class of compounds .
  • Antibacterial Properties: Research highlighted that certain derivatives had significant antibacterial activity against pathogenic bacteria, indicating their potential as alternative therapeutic agents in combating resistant strains .

Q & A

What advanced synthetic strategies are recommended to optimize the yield of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(o-tolyl)urea, particularly when addressing steric hindrance from the o-tolyl group?

Methodological Answer:
The steric bulk of the o-tolyl substituent can hinder urea bond formation. A two-step approach is advised:

Intermediate Preparation: First, synthesize the 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine intermediate via nucleophilic substitution, using a polar aprotic solvent (e.g., DMF) with catalytic KI to enhance reactivity .

Urea Coupling: Employ triphosgene as a carbonyl source due to its high reactivity under mild conditions. Use a slow addition of the amine intermediate to the o-tolyl isocyanate derivative in THF at 0°C, followed by gradual warming to room temperature. Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures minimal side-product formation. For purification, column chromatography with a gradient elution (hexane to ethyl acetate) improves separation of the urea product from unreacted starting materials .

How can computational chemistry be integrated with experimental data to predict the reactivity of the thiophene moiety in this compound under acidic conditions?

Methodological Answer:

Reactivity Prediction: Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model protonation sites on the thiophene ring. The 5-methyl group may induce electronic effects, stabilizing certain resonance forms .

Experimental Validation: Perform pH-dependent stability studies (e.g., 1H NMR in DMSO-d6 with incremental DCl additions). Monitor shifts in thiophene proton signals; deshielding of the β-protons indicates protonation at the sulfur atom. Correlate computational electrostatic potential maps with observed spectral changes to refine predictive models .

What analytical techniques are critical for resolving structural ambiguities in the methoxy-thiophene-ethyl substituent during characterization?

Methodological Answer:

X-ray Crystallography: Resolve stereochemistry and confirm the methoxy group’s orientation. Slow vapor diffusion of hexane into a saturated DCM solution yields suitable crystals. Compare experimental bond angles/Dihedral angles with DFT-optimized structures .

2D NMR (HSQC/HMBC): Assign thiophene and methoxy protons unambiguously. The methoxy protons (δ ~3.3 ppm) should show HMBC correlations to the adjacent ethyl carbon, while thiophene protons (δ ~6.8–7.1 ppm) correlate with the methyl group at C5 .

How should researchers design assays to evaluate the biological activity of this urea derivative, considering potential thiophene-mediated redox interactions?

Methodological Answer:

Redox Activity Screening: Use cyclic voltammetry (e.g., in PBS at pH 7.4, glassy carbon electrode) to detect oxidation peaks near +0.8 V (vs. Ag/AgCl), indicative of thiophene ring oxidation. Compare with control compounds lacking the thiophene group .

Cellular Assays: Pre-treat cell lines (e.g., HepG2) with antioxidants (e.g., NAC) to differentiate between redox-dependent and -independent mechanisms. Measure IC50 values in the presence/absence of NAC; a significant shift suggests redox-mediated toxicity .

What strategies mitigate degradation of the urea linkage during long-term stability studies under ambient storage conditions?

Methodological Answer:

Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months. Analyze degradation via HPLC-MS to identify hydrolytic byproducts (e.g., aryl amines).

Formulation Optimization: Encapsulate the compound in PEGylated liposomes to shield the urea bond from moisture. Use DSC to confirm compatibility between the compound and lipid excipients .

How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be systematically addressed?

Methodological Answer:

Solubility Parameter Analysis: Calculate Hansen solubility parameters (δD, δP, δH) using group contribution methods. Compare with solvents like DMSO (δP=12.0) and toluene (δP=1.4). A high δP mismatch explains poor solubility in nonpolar solvents .

Co-solvent Blends: Test binary mixtures (e.g., ethanol-water 70:30) to enhance solubility. Use phase diagrams to identify optimal ratios, ensuring chemical stability via FTIR monitoring of functional groups .

What reactor design considerations are critical for scaling up the synthesis while minimizing exothermic risks during urea formation?

Methodological Answer:

Reactor Geometry: Use a jacketed batch reactor with a high aspect ratio (H/D > 2) to improve heat transfer. Incorporate a reflux condenser to manage volatiles.

Process Control: Implement in-situ FTIR to monitor isocyanate consumption. Program a temperature ramp (0→25°C over 2 h) to control exotherms. For >1 kg batches, use a semi-continuous flow system with static mixers to limit reagent accumulation .

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